2,3-Dihydroxypropyl propionate
Overview
Description
2,3-Dihydroxypropyl propionate is an organic compound with the molecular formula C6H12O4. It is a colorless, transparent liquid that is often used in various industrial and scientific applications due to its unique chemical properties . This compound is also known for its role in the synthesis of various polymers and as an intermediate in organic synthesis.
Scientific Research Applications
2,3-Dihydroxypropyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and other organic compounds.
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
Target of Action
It’s structurally similar to dyphylline, a theophylline derivative used to treat asthma, bronchospasm, and copd . Dyphylline exhibits broncho- and vasodilator properties , suggesting that 2,3-Dihydroxypropyl propionate might have similar targets.
Mode of Action
Dyphylline, a similar compound, is known to work through competitive inhibition of phosphodiesterase, leading to an increase in cyclic amp and relaxation of bronchial smooth muscle . It also antagonizes adenosine receptors .
Biochemical Pathways
A study on dietary ellagic acid therapy for cns autoimmunity suggests that compounds like this compound could potentially influence the gut microbiota-metabolites-immunity axis .
Pharmacokinetics
A metabolomics-based biomarker analysis of dihydroxypropyl mercapturic acid isomers, which are derived from the metabolism of similar compounds, has been conducted in rats and humans .
Result of Action
Similar compounds have been shown to have bronchodilatory effects, suggesting that this compound might have similar effects .
Action Environment
It is known that the compound is a colorless transparent liquid that can be used in semiconductor photoresist, semiconductor materials, uv ink, uv curing materials, and inks .
Biochemical Analysis
Cellular Effects
It has been suggested that propionate, a related compound, can have protective effects on the blood-brain barrier . It is also thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues
Temporal Effects in Laboratory Settings
It is known that propionate metabolism can produce a pro-aggressive signature in breast and lung cancer cells, increasing their metastatic potential
Dosage Effects in Animal Models
It is known that animal models play a crucial role in understanding the dosage effects of various compounds
Metabolic Pathways
It is known that short-chain fatty acids (SCFAs) like propionate are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl propionate can be synthesized through the esterification of glycerol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where glycerol and propionic acid are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Propionic acid derivatives.
Reduction: Propanol derivatives.
Substitution: Various substituted propionate esters.
Comparison with Similar Compounds
- 2,3-Dihydroxypropyl acrylate
- 2,3-Dihydroxypropyl methacrylate
- Glycerol 1-acrylate
- Glycerol 1-methacrylate
Comparison: 2,3-Dihydroxypropyl propionate is unique due to its specific ester functional group, which imparts different reactivity and properties compared to similar compounds like 2,3-dihydroxypropyl acrylate and methacrylate. These differences make it suitable for specific applications where other compounds might not be as effective .
Properties
IUPAC Name |
2,3-dihydroxypropyl propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-6(9)10-4-5(8)3-7/h5,7-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALUCPRYHRPMAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949688 | |
Record name | 2,3-Dihydroxypropyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-47-5, 26894-50-8 | |
Record name | 1-Monopropionin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl monopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026894508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC35011 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxypropyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-dihydroxypropyl propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycerol 1-propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.